4-苯基苯基丙酸

描述

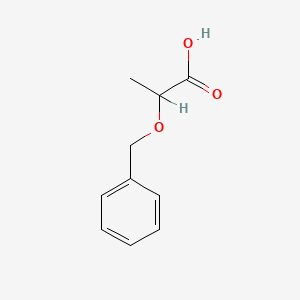

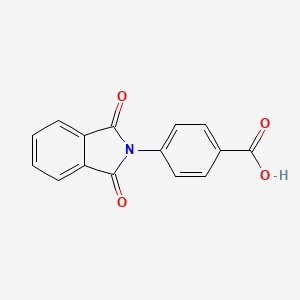

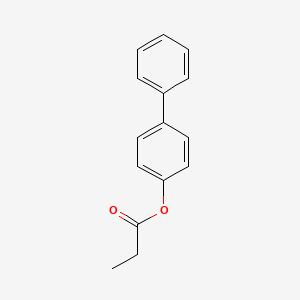

“(4-Phenylphenyl) propanoate” is a chemical compound with the molecular formula C15H14O2 . It has a molecular weight of 226.27 g/mol . The compound contains a total of 32 bonds, including 18 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ester .

Synthesis Analysis

The synthesis of similar compounds, such as propanol, involves a two-step process. The first step is the esterification of propanoic acid and methanol in the presence of a sulfuric acid catalyst. The second step is the reduction of the resulting methyl propanoate with sodium, using ethylene glycol as the solvent .Molecular Structure Analysis

The molecular structure of “(4-Phenylphenyl) propanoate” includes a total of 31 atoms, comprising 14 Hydrogen atoms, 15 Carbon atoms, and 2 Oxygen atoms . The compound also contains 32 bonds, including 18 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ester .Chemical Reactions Analysis

Phenylpropanoids and their derivatives, which include “(4-Phenylphenyl) propanoate”, are known to be highly reactive substrates for various chemical reactions. These include electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Physical And Chemical Properties Analysis

“(4-Phenylphenyl) propanoate” has a molecular weight of 226.27 g/mol, an XLogP3-AA value of 3.8, and a topological polar surface area of 26.3 Ų . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 4 rotatable bonds .科学研究应用

Metabolic Engineering in Plant Biosynthesis

The phenylpropanoid pathway is crucial for the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes. These compounds have significant roles in plant defense and structural support. Metabolic engineering of this pathway can enhance the production of these valuable compounds. (4-Phenylphenyl) propanoate could be a target molecule in metabolic engineering efforts to optimize the production of phenylpropanoids in plants and microorganisms for industrial applications .

Stress Response in Plants

Plants synthesize phenolic compounds under both optimal and suboptimal conditions, playing key roles in developmental processes and stress responses. The phenylpropanoid biosynthetic pathway is activated under abiotic stress conditions, leading to the accumulation of phenolic compounds that help plants cope with environmental constraints. Research into (4-Phenylphenyl) propanoate could provide insights into the development of crops with enhanced stress tolerance .

Pharmaceutical Applications

Phenylpropanoids possess major nutritional and pharmaceutical properties, finding uses as food supplements, antioxidants, flavoring agents, and pharmacological drugs. The study and application of (4-Phenylphenyl) propanoate in the pharmaceutical industry could lead to the development of new drugs and therapeutic agents .

作用机制

Target of Action

Similar compounds such as phenylpropanoids have been found to interact with a variety of targets, including enzymes in the phenylpropanoid pathway . These enzymes play crucial roles in the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes .

Mode of Action

These compounds typically bind to their target enzymes and modulate their activity, leading to changes in the biosynthesis of downstream metabolites .

Biochemical Pathways

(4-Phenylphenyl) propanoate likely affects the phenylpropanoid pathway, which serves as the starting point for the biosynthesis of a wide range of organic compounds . The phenylpropanoid pathway is a complex network regulated by multiple gene families and exhibits refined regulatory mechanisms at the transcriptional, post-transcriptional, and post-translational levels .

Pharmacokinetics

Similar compounds such as polyphenols have been found to have low oral bioavailability due to extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota .

Result of Action

Similar compounds have been found to modulate plant growth and secondary metabolite accumulation by inducing metabolic changes . For example, MHPP reduces primary root growth but markedly induces lateral root formation in perilla seedlings .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (4-Phenylphenyl) propanoate. For instance, temperature, light, pH, and osmotic potential can affect the germination and emergence of aryloxyphenoxy propanoate herbicide-resistant and -susceptible Asia Minor bluegrass .

属性

IUPAC Name |

(4-phenylphenyl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-2-15(16)17-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKKNMHEJIWKDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291273 | |

| Record name | (4-phenylphenyl) propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74515-02-9 | |

| Record name | 74515-02-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC74638 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-phenylphenyl) propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。